Home > Products > Screening Compounds P93191 > EGFRvIII peptide (PEPvIII) (TFA)
EGFRvIII peptide (PEPvIII) (TFA) -

EGFRvIII peptide (PEPvIII) (TFA)

Catalog Number: EVT-10989358
CAS Number:
Molecular Formula: C72H112F3N19O26S
Molecular Weight: 1748.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Epidermal growth factor receptor variant III peptide, commonly referred to as EGFRvIII peptide (PEPvIII) (TFA), is a synthetic peptide derived from the mutated form of the epidermal growth factor receptor. This variant is frequently expressed in various cancers, particularly glioblastomas, and is associated with tumorigenesis and resistance to therapies targeting the wild-type receptor. The peptide is of significant interest due to its potential as a target for cancer immunotherapy and diagnostics.

Source

EGFRvIII is a mutant form of the epidermal growth factor receptor that results from a deletion of exons 2-7 in the gene encoding the receptor. This mutation leads to the expression of a truncated protein that possesses constitutive kinase activity, contributing to oncogenic signaling pathways. The peptide itself can be synthesized using various methods, including solid-phase peptide synthesis and phage display techniques, which allow for the identification of specific binding ligands for EGFRvIII.

Classification

EGFRvIII peptide belongs to the class of synthetic peptides used in cancer research and therapeutic development. It is classified under tumor-associated antigens due to its specific expression in cancer cells compared to normal tissues.

Synthesis Analysis

Methods

The synthesis of EGFRvIII peptide typically involves solid-phase peptide synthesis techniques, which allow for precise control over amino acid sequences. In one study, phage display was employed to isolate peptides that specifically bind to EGFRvIII. This method involves three iterative rounds of affinity selection using phage libraries, followed by high-throughput sequencing to identify enriched peptides with high specificity for the target receptor .

Technical Details

The synthesis process generally includes:

  1. Solid-Phase Peptide Synthesis: Utilizing automated synthesizers that sequentially add protected amino acids to a growing peptide chain anchored on a solid support.
  2. Purification: Following synthesis, crude peptides are purified using high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological assays.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptides.
Molecular Structure Analysis

Structure

The molecular structure of EGFRvIII peptide reflects its unique sequence derived from the mutated epidermal growth factor receptor. The specific amino acid sequence contributes to its ability to bind selectively to EGFRvIII over wild-type receptors.

Data

The structural analysis often involves computational modeling and docking studies, which help predict how the peptide interacts with its target. For instance, energy minimization techniques can be applied to optimize the conformation of both the peptide and its receptor binding site .

Chemical Reactions Analysis

Reactions

EGFRvIII peptide participates in various biochemical interactions, primarily through binding with antibodies or other ligands designed to target this specific mutation. The binding affinity can be quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance.

Technical Details

In one study, binding affinities were characterized using quantitative polymerase chain reaction and flow cytometry, demonstrating that certain peptides displayed significantly higher binding affinities for EGFRvIII compared to control peptides .

Mechanism of Action

Process

The mechanism by which EGFRvIII peptide exerts its effects primarily involves its interaction with immune cells or therapeutic agents designed to target tumors expressing this variant. Upon binding, it can trigger immune responses or facilitate targeted drug delivery.

Data

Research indicates that peptides like EGFRvIII can enhance the specificity of therapeutic antibodies or cytotoxic agents directed against tumors, thereby improving treatment efficacy while minimizing off-target effects .

Physical and Chemical Properties Analysis

Physical Properties

EGFRvIII peptide typically appears as a white powder when lyophilized and is soluble in aqueous solutions at physiological pH levels. Its stability can vary depending on environmental conditions such as temperature and pH.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Varies based on the specific sequence but typically ranges from 1 kDa to 15 kDa.
  • Solubility: Generally soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stability can be affected by factors such as temperature and presence of proteolytic enzymes.

Relevant analyses often include chromatographic methods for purity assessment and mass spectrometry for molecular weight determination .

Applications

Scientific Uses

EGFRvIII peptide has several applications in cancer research:

  • Targeted Therapy: It serves as a target for monoclonal antibodies developed specifically against EGFRvIII-expressing tumors.
  • Vaccine Development: Peptides derived from EGFRvIII are being explored for their potential use in therapeutic vaccines aimed at eliciting an immune response against tumors.
  • Diagnostic Tools: Due to its specific expression profile in tumors, it can be utilized in diagnostic assays for detecting EGFRvIII-positive cancers.
Introduction to EGFRvIII as an Oncogenic Driver

The epidermal growth factor receptor variant III (EGFRvIII) represents one of the most compelling tumor-specific antigens in oncology. This mutant isoform arises from genomic rearrangements of the wild-type epidermal growth factor receptor gene, resulting in a constitutively active tyrosine kinase that drives malignant transformation. Its absence in normal tissues and pervasive role in tumorigenesis establish EGFRvIII as a high-priority molecular target for precision oncology.

Molecular Characterization of EGFRvIII Deletion Mutant

The EGFRvIII mutation stems from an in-frame deletion of 801 base pairs spanning exons 2–7 on chromosome 7. This genomic alteration eliminates 267 amino acids (residues 6–273) from the extracellular domain (ECD), generating a novel glycine residue at the fusion junction. The resultant 145 kDa glycoprotein exhibits fundamental structural and functional deviations [5] [6]:

  • Ligand-Independent Constitutive Activation: Elimination of subdomains L1 and CR1 abolishes ligand-binding capacity while promoting spontaneous receptor dimerization and sustained low-level kinase activity. Structural analyses confirm persistent autophosphorylation of tyrosine residues (e.g., Y1068, Y1086) despite the absence of ligands like epidermal growth factor [3] [6].

  • Impaired Downregulation: The deletion disrupts critical endocytosis motifs, substantially reducing receptor internalization and degradation. This leads to prolonged oncogenic signaling at the plasma membrane compared to wild-type EGFR [5] [8].

  • Altered Protein Interactions: The novel peptide sequence at the fusion junction (LEEKKGNYVVTDHC) creates a tumor-specific epitope, designated PEPvIII. This sequence is absent in all normal human proteins and serves as an immunological "neoantigen" [4] [10].

Table 1: Structural and Functional Properties of EGFRvIII vs. Wild-Type EGFR

PropertyWild-Type EGFREGFRvIII
Molecular Weight170 kDa145 kDa
Extracellular DomainIntact ligand-binding regionDeletion of residues 6-273
Constitutive ActivityLigand-dependentLigand-independent
EndocytosisNormal turnoverSeverely impaired
Novel EpitopeAbsentFusion junction peptide (PEPvIII)

Tumor-Specific Expression Profile in Glioblastoma Multiforme

EGFRvIII exhibits a pronounced predilection for glioblastoma multiforme (GBM), where it displays complex spatial and temporal expression patterns:

  • Prevalence and Prognostic Impact: EGFRvIII occurs in 30% of primary GBMs, predominantly within the "classical" molecular subtype. Integrated genomic analyses reveal its association with EGFR amplification (present in ≈50% of cases), though expression ratios of EGFRvIII to wild-type EGFR vary from 1% to 95% across tumors [1] [2]. Critically, a four-protein signature (S100A10, major vault protein, guanylate-binding protein 1, carbonic anhydrase III) co-expressed with EGFRvIII correlates with poor survival (p<0.01), establishing its role as a biomarker of aggressive disease [1].

  • Intratumoral Heterogeneity: Spatial mapping demonstrates non-uniform distribution within tumors, with regional pockets showing high EGFRvIII expression alongside antigen-negative areas. Temporal analyses reveal dynamic clonal evolution during disease progression, including therapy-induced suppression followed by recurrence [2] [6].

  • Subcellular Localization: While predominantly membrane-localized, EGFRvIII undergoes nuclear translocation in a subset of GBM cells. Nuclear EGFRvIII interacts with STAT3/5 transcription factors, driving proliferative gene expression independent of canonical kinase signaling [6] [8].

Table 2: EGFRvIII Prevalence and Clinical Associations in Glioblastoma

CharacteristicFrequency/AssociationMethod of Detection
Overall Prevalence30% of primary GBMsRT-PCR/IHC
Co-amplification50-60% with EGFR amplificationFISH/MLPA
Molecular SubtypeClassical GBM enrichmentTranscriptomic profiling
Prognostic Biomarkers4-protein signature (S100A10+)Mass spectrometry
Spatial DistributionFocal expression (20-90% cells)Digital pathology

Prevalence in Epithelial-Derived Neoplasms Beyond GBM

While most extensively characterized in GBM, EGFRvIII exhibits a broader oncogenic footprint across epithelial malignancies:

  • Squamous Cell Carcinomas: 25-42% of head and neck squamous cell carcinomas (HNSCC) express EGFRvIII, particularly in tumors with EGFR amplification. Its presence correlates with advanced nodal metastasis and resistance to cetuximab-based therapies [5] [8].

  • Adenocarcinomas: Non-small cell lung carcinomas (NSCLC) show 5-15% EGFRvIII positivity, typically mutually exclusive with EGFR kinase domain mutations (e.g., L858R). In breast cancer, ≈3% of triple-negative tumors harbor EGFRvIII, where it drives stem-like phenotypes and metastatic dissemination [5] [9].

  • Detection Methodologies: Identification remains technically challenging due to intratumoral heterogeneity and low allele fractions. RNA-based next-generation sequencing outperforms immunohistochemistry in sensitivity, particularly when assessing formalin-fixed specimens. Emerging liquid biopsy approaches detect EGFRvIII in cerebrospinal fluid extracellular vesicles of GBM patients, offering a non-invasive monitoring tool [2] [8].

Table 3: EGFRvIII Prevalence Across Solid Tumors

Tumor TypePrevalence RangeClinical Correlates
Glioblastoma (GBM)25-30%Classical subtype; poor prognosis
Head & Neck SCC25-42%Advanced stage; cetuximab resistance
Non-Small Cell Lung Cancer5-15%Mutual exclusivity with EGFR mutations
Triple-Negative Breast Cancer≈3%Metastatic progression
Ovarian Carcinoma1-5%Platinum resistance

Therapeutic Imperative for EGFRvIII-Targeted Interventions

The tumor-restricted expression and central pathogenic role of EGFRvIII underscore its therapeutic significance:

  • Pathogenic Mechanisms: EGFRvIII drives oncogenesis through multiple non-redundant pathways:
  • Constitutive Signaling: Spontaneous dimerization activates PI3K/AKT/mTORC2 and RAS/MAPK cascades, promoting proliferation and survival. Unlike wild-type EGFR, EGFRvIII preferentially signals through mTORC2 rather than mTORC1, evading normal feedback inhibition [3] [6].
  • Immune Evasion: EGFRvIII upregulates TGF-β1 secretion via SMO/Gli2-dependent transcriptional activation, establishing an immunosuppressive tumor microenvironment. This inhibits dendritic cell maturation and cytotoxic T lymphocyte infiltration [7] [8].
  • Therapeutic Resistance: Structural studies reveal steric hindrance within the truncated extracellular domain, limiting accessibility to monoclonal antibodies targeting wild-type EGFR. Additionally, compensatory crosstalk with PDGFR and MET pathways sustains survival signals during kinase inhibition [6] [9].

  • Clonal Dynamics: Longitudinal genomic analyses reveal that EGFRvIII-positive tumors exhibit competitive suppression of co-amplified CDK4/MDM2 alterations (p=0.007). This suggests compensatory pathway activation and underscores the need for combinatorial targeting strategies [2].

  • Therapeutic Targeting Platforms: PEPvIII serves as the molecular scaffold for multiple investigational agents:

  • Peptide Vaccines: Rindopepimut (CDX-110) consists of PEPvIII conjugated to keyhole limpet hemocyanin (KLH). Phase II trials demonstrated PEPvIII-specific antibody and T-cell responses in >85% of vaccinated GBM patients [4] [10].
  • Dendritic Cell Immunotherapy: PEPvIII-pulsed dendritic cells prime cytotoxic T lymphocytes capable of lysing EGFRvIII-expressing tumor cells in vitro (EC50: 1-10 pM). Synergy with miR-326 (which suppresses TGF-β secretion) enhances cytotoxicity by 155% [7].
  • Bispecific Antibodies: TandAb constructs (e.g., AFM32-E) engage EGFRvIII and CD3 simultaneously, directing T-cell cytotoxicity against antigen-positive cells. These tetravalent antibodies exhibit picomolar affinity (KD: 10⁻¹² M) and >1000-fold selectivity over wild-type EGFR [9].

Table 4: Emerging EGFRvIII-Targeted Therapeutic Platforms

Therapeutic PlatformMechanism of ActionDevelopmental Status
PEPvIII-KLH Vaccine (Rindopepimut)Elicits anti-EGFRvIII antibodiesPhase III (terminated)
PEPvIII-Dendritic Cell VaccinePresents antigen to T-cellsPreclinical/Phase I
EGFRvIII/CD3 TandAbsRedirects T-cells to tumorPreclinical optimization
CAR T-Cells (EGFRvIII-scFv)Genetically engineered autologous T-cellsPhase I trials
Antibody-Drug Conjugates (mAb806)Delivers cytotoxin to EGFRvIII+ cellsPhase II (ABT-414)

Properties

Product Name

EGFRvIII peptide (PEPvIII) (TFA)

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C72H112F3N19O26S

Molecular Weight

1748.8 g/mol

InChI

InChI=1S/C70H111N19O24S.C2HF3O2/c1-33(2)24-40(73)58(100)79-43(18-20-52(94)95)61(103)82-44(19-21-53(96)97)62(104)81-42(13-9-11-23-72)60(102)80-41(12-8-10-22-71)59(101)76-30-51(93)78-47(27-50(74)92)64(106)83-45(25-37-14-16-39(91)17-15-37)66(108)87-55(34(3)4)67(109)88-56(35(5)6)68(110)89-57(36(7)90)69(111)85-48(28-54(98)99)65(107)84-46(26-38-29-75-32-77-38)63(105)86-49(31-114)70(112)113;3-2(4,5)1(6)7/h14-17,29,32-36,40-49,55-57,90-91,114H,8-13,18-28,30-31,71-73H2,1-7H3,(H2,74,92)(H,75,77)(H,76,101)(H,78,93)(H,79,100)(H,80,102)(H,81,104)(H,82,103)(H,83,106)(H,84,107)(H,85,111)(H,86,105)(H,87,108)(H,88,109)(H,89,110)(H,94,95)(H,96,97)(H,98,99)(H,112,113);(H,6,7)/t36-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,55+,56+,57+;/m1./s1

InChI Key

LDODTSMKPBZIKY-ZQJLYMSVSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.